1-Benzyloxy-4-chloro-2-iodo-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyloxy-4-chloro-2-iodo-benzene is an organic compound with the molecular formula C13H10ClIO It is a derivative of benzene, featuring a benzyloxy group at the first position, a chlorine atom at the fourth position, and an iodine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyloxy-4-chloro-2-iodo-benzene can be synthesized through a multi-step process involving halogen exchange reactions. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and subsequent halogen exchange to introduce the iodine atom . The reaction conditions typically involve the use of solvents and ligands to facilitate the halogen exchange reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. Industrial methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyloxy-4-chloro-2-iodo-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) are often used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, along with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol, are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound formed by the coupling of this compound with another aromatic compound.
Scientific Research Applications
1-Benzyloxy-4-chloro-2-iodo-benzene has several applications in scientific research, including:
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Benzyloxy-4-chloro-2-iodo-benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the chlorine and iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1-Benzyloxy-4-chloro-2-bromo-benzene: Similar structure but with a bromine atom instead of iodine.
1-Benzyloxy-4-chloro-2-fluoro-benzene: Similar structure but with a fluorine atom instead of iodine.
1-Benzyloxy-4-chloro-2-nitro-benzene: Similar structure but with a nitro group instead of iodine.
Uniqueness: 1-Benzyloxy-4-chloro-2-iodo-benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher polarizability make it more reactive in certain types of chemical reactions, such as coupling reactions .
Properties
CAS No. |
100398-25-2 |
---|---|
Molecular Formula |
C13H10ClIO |
Molecular Weight |
344.57 g/mol |
IUPAC Name |
4-chloro-2-iodo-1-phenylmethoxybenzene |
InChI |
InChI=1S/C13H10ClIO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
OODCZCBJWKICJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)I |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.